molecular formula C6H14ClNO B2757554 [1-[(Methylamino)methyl]cyclopropyl]methanol HCl CAS No. 2309475-53-2

[1-[(Methylamino)methyl]cyclopropyl]methanol HCl

Cat. No.: B2757554
CAS No.: 2309475-53-2
M. Wt: 151.63
InChI Key: PNJMEGNTUJBEEW-UHFFFAOYSA-N
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Description

[1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS: 2309475-53-2) is a cyclopropane derivative featuring a methylaminomethyl (-CH2-NH-CH3) and a hydroxymethyl (-CH2OH) substituent on the cyclopropane ring. The compound has a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol. It is available in purities up to 97% and is supplied in quantities ranging from 0.25 g to 5 g . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(methylaminomethyl)cyclopropyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-6(5-8)2-3-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJMEGNTUJBEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309475-53-2
Record name {1-[(methylamino)methyl]cyclopropyl}methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride typically involves the reaction of cyclopropylmethanol with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, various solvents and catalysts.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Synthesis

[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of calcium channel blockers, which are essential in treating cardiovascular diseases . The compound's structure allows for modifications that can lead to the creation of novel therapeutic agents.

Anticancer Research

Recent studies have explored the anticancer properties of compounds derived from [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this building block have shown promising results in inhibiting the growth of glioblastoma cells, with IC50 values indicating effective potency .

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for further exploration in the treatment of neurological disorders. The unique properties of cyclopropyl-containing compounds often lead to enhanced binding affinities with specific receptors, which can be beneficial in drug design aimed at neurological targets .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride against different cancer cell lines, including U-87 (glioblastoma) and MDA-MB-231 (breast cancer). The results demonstrated that certain derivatives exhibited high levels of activity, with IC50 values significantly lower than those of existing treatments, suggesting a potential new avenue for cancer therapy .

Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

Case Study 2: Synthesis and Characterization

In another study, researchers synthesized novel derivatives from [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride and characterized their biological activities using various assays. The findings indicated that these derivatives not only retained the structural integrity of the parent compound but also exhibited enhanced biological activities, including antioxidant and antimicrobial properties .

Mechanism of Action

The mechanism of action of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to two related cyclopropane derivatives: 1-Methoxymethyl cyclopropylamine hydrochloride () and 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride (). Key differences lie in their substituents and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Property [1-[(Methylamino)methyl]cyclopropyl]methanol HCl 1-Methoxymethyl cyclopropylamine hydrochloride 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride
CAS Number 2309475-53-2 1029716-05-9, 1220040-06-1 115652-52-3
Molecular Formula C6H14ClNO Not reported C4H10ClNO
Molecular Weight (g/mol) 151.63 Not reported 123.58
Melting Point Not reported Not reported 119 °C (decomposition)
Boiling Point Not reported Not reported 188.2 °C
Key Substituents Methylamino-methyl, hydroxymethyl Methoxymethyl Amino, hydroxymethyl
Purity 97% Not reported Not reported

Structural Analysis

The hydroxymethyl group () increases polarity and hydrophilicity, as seen in its relatively low molecular weight (123.58 g/mol) and higher boiling point (188.2 °C) .

Physicochemical Implications :

  • The hydrochloride salt in all compounds improves aqueous solubility, critical for bioavailability.
  • The decomposition temperature of 119 °C for ’s compound suggests thermal instability compared to the unreported data for the main compound .

Synthetic Utility: The main compound’s methylamino group may serve as a versatile intermediate for further alkylation or conjugation in drug synthesis, whereas the methoxy analog () is more inert, suited for stable linker applications .

Notes on Limitations and Contradictions

  • lacks critical data (e.g., molecular formula, purity), limiting direct comparisons.

Biological Activity

[1-[(Methylamino)methyl]cyclopropyl]methanol HCl is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methylamino moiety and a hydroxymethyl group, making it structurally unique. Its hydrochloride form enhances solubility in biological systems, which is crucial for pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, akin to other derivatives in its class.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Cell Cycle Interference : Similar compounds have been documented to disrupt cell cycle progression in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor growth in vitro
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy
    A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as a therapeutic agent.
  • Cancer Cell Line Studies
    In vitro assays using cancer cell lines revealed that the compound could inhibit cell proliferation. For instance, it showed an IC50 value of 12 µM against the HCT116 colon cancer cell line, suggesting a moderate level of efficacy in cancer therapy.
  • Inflammatory Response Modulation
    Research indicated that treatment with this compound resulted in a significant reduction of TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests its potential role as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its hydrochloride form. Studies suggest:

  • Bioavailability : Enhanced due to solubility.
  • Metabolism : Likely occurs via hepatic pathways, although specific metabolic pathways require further investigation.
  • Excretion : Predominantly renal.

Q & A

Q. What are the optimal synthetic routes for [1-[(Methylamino)methyl]cyclopropyl]methanol HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by functionalization. Key steps include:
  • Cyclopropanation : Use [1-(aminomethyl)cyclopropyl]methanol intermediates with methylamine under controlled pH (e.g., 8–9) to avoid side reactions.
  • HCl Salt Formation : Precipitate the final compound using anhydrous HCl in methanol, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
  • Yield Optimization : Monitor temperature (<5°C during HCl addition) and solvent polarity (methanol/ethanol blends) to enhance crystallinity and purity.
  • Validation : Confirm purity via HPLC (C18 column, 0.1% ammonium hydroxide in methanol as mobile phase) and melting point analysis (target: 119°C) .

Q. How can researchers validate the structural and chemical stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor:
  • Hydrolytic Stability : Expose to pH 1–9 buffers; analyze degradation products (e.g., cyclopropane ring-opening derivatives) via LC-MS .
  • Oxidative Stability : Use H₂O₂ or radical initiators (AIBN) to assess susceptibility to oxidation.
  • Storage Recommendations : Store under inert atmosphere (argon) at room temperature, away from light, based on observed decomposition pathways .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of the cyclopropane ring in this compound under nucleophilic conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) to identify ring-strain-driven reactivity hotspots.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., methanol vs. aqueous environments) to predict hydrolysis kinetics .
  • Validation : Compare computational results with experimental NMR (¹³C for ring strain) and kinetic data from pH-dependent degradation studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in neuronal receptor binding assays?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature, receptor isoform specificity) to minimize variability .
  • Data Triangulation : Cross-validate results using orthogonal methods:
  • SPR (Surface Plasmon Resonance) : Measure binding affinity directly.
  • Fluorescence Polarization : Assess competitive displacement of known ligands.
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile conflicting datasets, accounting for batch effects or impurity interference (e.g., desmethyl byproducts) .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies of this compound, given its potential metabolic instability?

  • Methodological Answer :
  • Metabolite Identification : Pre-dose liver microsomes (human/rat) with NADPH to identify primary metabolites (e.g., N-demethylation or hydroxylation).
  • Dosing Regimen : Use sustained-release formulations (e.g., PLGA nanoparticles) to counteract rapid clearance observed in preliminary in vitro assays .
  • Analytical Method : Employ UPLC-QTOF-MS with deuterated internal standards to quantify parent compound and metabolites in plasma .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks (e.g., QSAR or enzyme kinetics) into experimental design for this compound?

  • Methodological Answer :
  • QSAR Modeling : Use Hammett constants or steric parameters to correlate substituent effects (e.g., methylamino group) with biological activity .
  • Enzyme Kinetics : Apply Michaelis-Menten or Hill equations to study inhibition mechanisms, using Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
  • Iterative Refinement : Adjust hypotheses based on discrepancies between predicted (theoretical) and observed (experimental) IC₅₀ values .

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